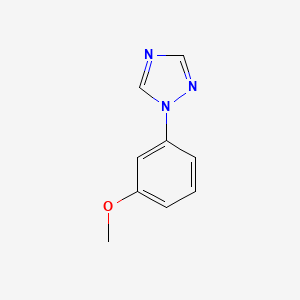

1-(3-methoxyphenyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

1-(3-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 1-(3-hydroxyphenyl)-1H-1,2,4-triazole, while reduction of the triazole ring can produce 1-(3-methoxyphenyl)-1,2-dihydro-1H-1,2,4-triazole.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a triazole ring that is known for its ability to form hydrogen bonds and interact with various biological targets. The methoxyphenyl substituent enhances its lipophilicity and potential bioactivity. The general structure can be represented as follows:

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies indicate that compounds with methoxyphenyl groups demonstrate potent activity against Staphylococcus aureus and Candida albicans. These compounds can act as disinfectants or antiseptics due to their non-toxic nature to skin and mucous membranes .Compound Target Organism MIC (µg/mL) Reference BAC Staphylococcus aureus 3.25 Sameliuk et al., 2021 BAC Candida albicans - Sameliuk et al., 2021 -

Anticancer Potential :

The triazole core has been linked to anticancer activities. Compounds derived from 1-(3-methoxyphenyl)-1H-1,2,4-triazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . -

Enzyme Inhibition :

The compound has been explored for its potential as an enzyme inhibitor in drug development. Its ability to interact with specific enzymes makes it a candidate for designing therapeutics targeting various diseases .

Agricultural Applications

Triazole derivatives are also recognized for their fungicidal properties. The compound has been evaluated for effectiveness against plant pathogens, contributing to crop protection strategies.

- Fungicides : Research indicates that certain triazole derivatives can effectively inhibit the growth of fungal pathogens in crops, thus enhancing agricultural productivity .

Materials Science Applications

The unique chemical properties of triazoles allow their use in developing new materials with specific functionalities:

- Polymers and Coatings : Triazole compounds are being investigated for their role in creating advanced polymeric materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sameliuk et al. (2021) synthesized several this compound derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with the methoxy group exhibited superior activity compared to their counterparts without this substituent.

Case Study 2: Anticancer Activity

Research published in MDPI highlighted the anticancer potential of triazole derivatives against different cancer cell lines. The study demonstrated that specific modifications to the triazole structure could enhance cytotoxicity against cancer cells while minimizing toxicity towards normal cells .

Mécanisme D'action

The mechanism by which 1-(3-methoxyphenyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function. The methoxy group can also participate in interactions with proteins and other biomolecules, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

1-phenyl-1H-1,2,4-triazole: Lacks the methoxy group, which may result in different reactivity and biological activity.

1-(4-methoxyphenyl)-1H-1,2,4-triazole: The position of the methoxy group can influence the compound’s properties and interactions.

1-(3-hydroxyphenyl)-1H-1,2,4-triazole: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.

The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, making it a valuable compound for various applications.

Activité Biologique

1-(3-Methoxyphenyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies will also be discussed.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are recognized for their broad pharmacological profiles. They exhibit various biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The introduction of substituents on the triazole ring significantly influences their biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl hydrazine with appropriate carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance:

- In vitro Studies : The compound showed strong activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ciprofloxacin and vancomycin .

- Mechanism of Action : The antibacterial effect is attributed to its ability to inhibit DNA gyrase and other bacterial enzymes critical for replication .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin | 32 |

| Escherichia coli | 16 | Vancomycin | 64 |

Antifungal Activity

The antifungal properties of this compound are also noteworthy:

- Activity Against Fungi : It has shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger, with MIC values significantly lower than those of fluconazole .

- Inhibition Mechanism : The compound likely acts by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi .

| Fungal Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Aspergillus niger | 0.031 | Voriconazole | 0.5 |

Anti-inflammatory Activity

The anti-inflammatory effects have been evaluated through cytokine release assays:

- Cytokine Inhibition : Compounds similar to this compound demonstrated a reduction in TNF-α production by up to 60% in stimulated peripheral blood mononuclear cells (PBMCs) .

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical settings:

- Study on Mycobacterial Infections : A derivative containing a similar structure was tested against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values comparable to first-line treatments .

- Combination Therapies : Research has explored the use of triazole derivatives in combination with existing antibiotics to enhance efficacy against resistant strains .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXYBZJWRMTUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.